(6-Bromohex-1-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromohex-1-EN-1-YL)benzene, also known as 6-bromo-1-hexenylbenzene, is an organic compound with the molecular formula C12H15Br. It is a derivative of benzene, where a 6-bromohex-1-en-1-yl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohex-1-EN-1-YL)benzene typically involves the reaction of 6-bromo-1-hexene with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where 6-bromo-1-hexene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions
(6-Bromohex-1-EN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 6-hydroxyhex-1-en-1-ylbenzene.
Addition: Formation of 6,6-dibromohex-1-en-1-ylbenzene or 6-bromo-6-hydroxyhex-1-en-1-ylbenzene.
Oxidation: Formation of 6-bromo-1,2-epoxyhexane or 6-bromohexan-2-one.
Scientific Research Applications
(6-Bromohex-1-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromohex-1-EN-1-YL)benzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenyl group can undergo addition reactions, leading to the formation of new functional groups. These reactions are often catalyzed by enzymes or chemical catalysts, which lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the benzene ring.
1-Bromo-5-hexene: Similar structure but with the bromine atom at a different position.
6-Bromo-1-phenylhexane: Similar structure but with a saturated hexane chain instead of a hexenyl group.
Uniqueness
(6-Bromohex-1-EN-1-YL)benzene is unique due to the presence of both a benzene ring and a bromohexenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to undergo both substitution and addition reactions provides multiple pathways for the synthesis of complex molecules .
Properties
CAS No. |
295324-71-9 |
---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
6-bromohex-1-enylbenzene |
InChI |
InChI=1S/C12H15Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3-6,8-10H,1-2,7,11H2 |
InChI Key |
HXQXSNNOGXXMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.